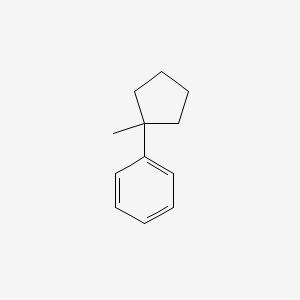![molecular formula C14H19N3OS2 B14148231 5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol CAS No. 590376-28-6](/img/structure/B14148231.png)
5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the reaction of appropriate benzylsulfanyl and methoxypropyl precursors with triazole intermediates under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the sulfanyl group.
Aplicaciones Científicas De Investigación
5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has shown promise in the treatment of various diseases due to its biological activities, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of ergosterol in fungal cells, leading to cell membrane disruption and cell death .
Comparación Con Compuestos Similares
5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol: This compound has a methyl group instead of the methoxypropyl group, which may affect its chemical reactivity and biological activity.
5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol: The presence of an ethyl group instead of the methoxypropyl group can lead to differences in solubility and interaction with biological targets.
The unique combination of the benzylsulfanyl and methoxypropyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
590376-28-6 |
|---|---|
Fórmula molecular |
C14H19N3OS2 |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
3-(benzylsulfanylmethyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H19N3OS2/c1-18-9-5-8-17-13(15-16-14(17)19)11-20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,16,19) |
Clave InChI |
WSMIXUKSPJZFNR-UHFFFAOYSA-N |
SMILES canónico |
COCCCN1C(=NNC1=S)CSCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


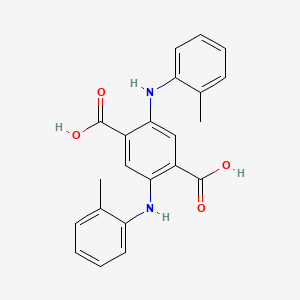
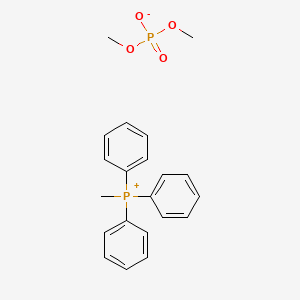
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
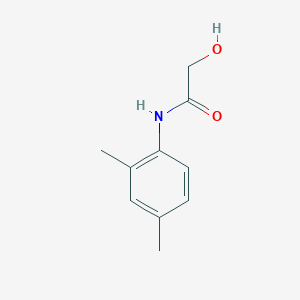
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
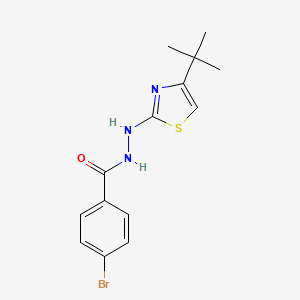
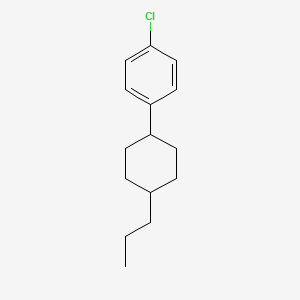
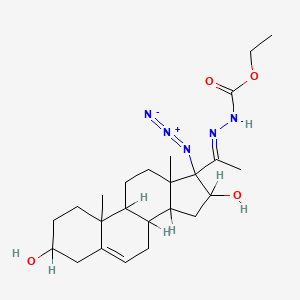
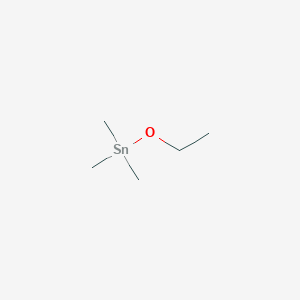
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
